5-(4-Butoxyphenyl)-1,2-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
502651-54-9 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-2-3-10-15-12-6-4-11(5-7-12)13-8-9-14-16-13/h4-9H,2-3,10H2,1H3 |
InChI Key |
RTCYVSYLJFBKLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=NO2 |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 5 4 Butoxyphenyl 1,2 Oxazole and Analogues
Strategic Approaches to 1,2-Oxazole Core Synthesis
The construction of the 1,2-oxazole ring is primarily achieved through two powerful and versatile strategies: the cyclocondensation reaction of a three-carbon synthon with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov
Classical and Modern Cyclization Techniques for Oxazole (B20620) Ring Formation
The most classical and widely employed method for synthesizing the 1,2-oxazole ring involves the reaction of hydroxylamine with a compound containing a three-carbon backbone. nih.gov Key precursors for this approach are 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their masked equivalents like β-enamino ketoesters. nih.govwpmucdn.com
The reaction between a 1,3-diketone and hydroxylamine hydrochloride is a cornerstone of isoxazole (B147169) synthesis. The reaction typically proceeds through the initial formation of a mono-oxime intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. The regioselectivity of this reaction can be an issue, as two different isomeric isoxazoles can potentially form depending on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine nitrogen.
Modern advancements in this area focus on improving reaction conditions, enhancing regioselectivity, and expanding the substrate scope. This includes the use of microwave irradiation to accelerate the reaction, the development of solid-phase syntheses, and the use of novel catalytic systems.
Exploration of [3+2] Cycloaddition Reactions in 1,2-Oxazole Synthesis
The Huisgen 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocycles, including 1,2-oxazoles. organic-chemistry.orgyoutube.com This [3+2] cycloaddition reaction involves the concertedly regioselective reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. nih.govmdpi.com
Nitrile oxides are often unstable and are therefore generated in situ from precursor molecules such as aldoximes (via oxidation with agents like N-chlorosuccinimide or chloramine-T), hydroximoyl chlorides (via dehydrohalogenation with a base), or nitroalkanes. The reaction of the generated nitrile oxide with a terminal or internal alkyne provides a direct route to substituted isoxazoles. The regiochemistry of the addition is generally well-controlled, with the oxygen atom of the nitrile oxide adding to the more electron-deficient carbon of the alkyne. Catalysis, for instance with copper or silver salts, can be employed to enhance reaction rates and yields. mdpi.com
Table 1: Comparison of Catalytic Systems in [3+2] Cycloaddition for Isoxazole Synthesis
| Catalyst | Dipolarophile | Dipole Precursor | Conditions | Yield | Reference |
| CuI (10 mol%) | Terminal Alkyne | Arylnitrile Oxide | Toluene, 110 °C, 6-8 h | 63-89% | mdpi.com |
| Ag₂CO₃ | Terminal Alkyne | Arylnitrile Oxide | Toluene, 110 °C | Moderate to Good | mdpi.com |
| None (Thermal) | Terminal Alkyne | Arylnitrile Oxide | Toluene, 110 °C, 24 h | Lower Yields | mdpi.com |
Condensation Reactions as a Route to Substituted Oxazoles
Condensation reactions provide a robust and versatile pathway to substituted 1,2-oxazoles. This approach typically involves the reaction of a carbonyl compound with a reagent that introduces the nitrogen and oxygen atoms of the heterocycle. The reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine is a classic example. wpmucdn.com
In this method, hydroxylamine adds to the β-carbon of the unsaturated system (Michael addition), or it can condense with the carbonyl group to form an oxime. Subsequent intramolecular cyclization and elimination of a water molecule leads to the formation of a 1,2-oxazoline intermediate, which can then be oxidized to the corresponding 1,2-oxazole. wpmucdn.com
Another significant condensation strategy involves the reaction of β-enamino ketoesters with hydroxylamine. nih.gov This method offers excellent control over regioselectivity. The reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by elimination of the amine and subsequent cyclization and dehydration to furnish the desired 5-substituted 1,2-oxazole. nih.gov
Precursor Design and Synthesis for 5-(4-Butoxyphenyl)-1,2-oxazole
The synthesis of the target molecule, this compound, requires the strategic preparation of a precursor that contains the 4-butoxyphenyl group correctly positioned for the subsequent ring-forming reaction.
Synthesis of the 4-Butoxyphenyl Moiety and Its Integration
The 4-butoxyphenyl fragment is generally introduced starting from a commercially available phenol-containing building block, such as 4-hydroxyacetophenone. The butoxy group is installed via a Williamson ether synthesis, which involves the O-alkylation of the phenolic hydroxyl group. This is typically achieved by treating 4-hydroxyacetophenone with a butylating agent, such as 1-bromobutane (B133212) or butyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
The resulting 4-butoxyacetophenone is a key intermediate. To be used in a classical isoxazole synthesis, it must be converted into a 1,3-dicarbonyl compound. This can be accomplished through a Claisen condensation reaction with an appropriate ester, such as ethyl acetate (B1210297) or ethyl formate (B1220265), using a strong base like sodium ethoxide or sodium hydride. For instance, reacting 4-butoxyacetophenone with ethyl formate would yield 1-(4-butoxyphenyl)-3-hydroxy-2-propen-1-one, a β-keto-aldehyde equivalent, which is a prime substrate for reaction with hydroxylamine to form the 5-substituted isoxazole.
Formation of the 1,2-Oxazole Ring System: Mechanistic Insights
With a suitable precursor like 1-(4-butoxyphenyl)-1,3-dione in hand, the formation of the this compound ring is readily achieved by reaction with hydroxylamine (NH₂OH). nih.gov The mechanism involves a condensation-cyclization sequence.
The reaction can proceed via two potential pathways, leading to isomeric products. However, for a 1,3-diketone where one carbonyl is aromatic (part of the butoxybenzoyl group) and the other is aliphatic (e.g., from an acetyl group), the reaction often shows high regioselectivity.
Pathway to this compound:
Initial Condensation: Nucleophilic attack by the nitrogen atom of hydroxylamine preferentially occurs at the more reactive aliphatic carbonyl group.
Oxime Formation: This is followed by dehydration to form a ketoxime intermediate.
Intramolecular Cyclization: The hydroxyl group of the oxime then performs a nucleophilic attack on the remaining aromatic carbonyl carbon.
Dehydration: A final dehydration step from the cyclic intermediate yields the aromatic this compound ring system.
This regiochemical outcome places the butoxyphenyl group at the C5 position of the isoxazole ring, as directed by the higher electrophilicity of the aliphatic ketone compared to the resonance-stabilized aromatic ketone.
Advanced Synthetic Techniques and Reaction Optimization
Modern synthetic chemistry offers several advanced methodologies that enhance the efficiency, selectivity, and environmental friendliness of reaction pathways. These techniques are particularly valuable for the construction of heterocyclic scaffolds like the 1,2-oxazole ring system.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. mdpi.comnih.gov The application of microwave irradiation to the synthesis of 5-substituted oxazoles and isoxazoles has been demonstrated to be highly effective. ijpsonline.comacs.orgnih.gov
A common strategy for the synthesis of 5-substituted 1,2-oxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of this compound, this would typically involve the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with a terminal alkyne. Microwave irradiation can significantly enhance the rate of this cycloaddition.
Another plausible microwave-assisted route is the reaction of 4-butoxybenzaldehyde (B1265825) with p-toluenesulfonylmethyl isocyanide (TosMIC). acs.org The reaction conditions for microwave-assisted synthesis of related 5-aryl-oxazoles often involve the use of a base in a suitable solvent, with the specific parameters influencing the reaction outcome. acs.org
Table 1: Exemplary Conditions for Microwave-Assisted Synthesis of 5-Substituted Oxazoles
| Starting Materials | Base/Catalyst | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aryl aldehyde, TosMIC | K₃PO₄ | Isopropyl alcohol | 350 | 65 | 8 | ~96 | acs.org |
| Substituted aryl aldehyde, TosMIC | Potassium phosphate | Isopropyl alcohol | 350 | 65 | 8 | Good | ijpsonline.com |
| Isoniazid, aromatic aldehyde | - | DMF (catalytic) | 300 | - | 3 | Good | nih.gov |
This table presents generalized conditions from literature for the synthesis of related compounds and serves as a guide for the potential synthesis of this compound.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. Palladium and copper catalysts, in particular, have been extensively used in the synthesis of aryl-substituted heterocyclic compounds, including 1,2-oxazoles. rsc.orgnih.gov
The Suzuki-Miyaura coupling reaction is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. fishersci.co.ukyonedalabs.comlibretexts.orgwikipedia.org This reaction is particularly well-suited for the synthesis of 5-aryl-1,2-oxazoles. The general pathway involves the reaction of a 5-halo-1,2-oxazole intermediate with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a potential route would involve the Suzuki-Miyaura coupling of a 5-bromo- or 5-iodo-1,2-oxazole with 4-butoxyphenylboronic acid. The reaction is typically carried out in a suitable solvent system with a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and efficiency. nih.gov
Copper catalysis is also prominent in the synthesis of oxazole and isoxazole rings. nih.gov For instance, copper-catalyzed intramolecular cyclization of functionalized enamides has been reported as an efficient method for the synthesis of substituted oxazoles. nih.gov Furthermore, sequential palladium-catalyzed reactions, such as a Sonogashira coupling followed by a cyclocondensation and a subsequent Suzuki coupling, can be employed in a one-pot fashion to generate highly substituted isoxazoles. mdpi.com
Table 2: Catalytic Systems for Suzuki-Miyaura Coupling in the Synthesis of Aryl-Substituted Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | NaHCO₃ | Dioxane | 150 (Microwave) | nih.gov |
| Pd(OAc)₂ | - | - | - | - | nih.gov |
| Pd₂(dba)₃ | - | - | - | - | nih.gov |
| Pd(dppf)Cl₂ | - | - | - | - | nih.gov |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | - | ijpsonline.com |
This table showcases various catalytic systems reported for Suzuki-Miyaura couplings of related heterocyclic compounds, which could be adapted for the synthesis of this compound.
Derivatization Strategies for Structural Diversification of this compound
Structural diversification of a lead compound is a critical step in drug discovery and materials science to explore the structure-activity relationship and optimize properties. For this compound, derivatization can be achieved by modifying either the starting materials before the ring formation or by post-synthetic modification of the final compound.
One of the primary strategies for diversification is to utilize a variety of substituted starting materials. In the context of a [3+2] cycloaddition, a range of substituted benzaldehydes can be used to generate analogues with different substitution patterns on the phenyl ring. Similarly, various alkynes can be employed to introduce different substituents at the 3-position of the 1,2-oxazole ring.
For instance, if the synthesis proceeds through a Suzuki-Miyaura coupling, a diverse library of boronic acids can be used in the final step to install a wide array of aryl and heteroaryl groups at the 5-position of the 1,2-oxazole ring. nih.govmdpi.com This approach allows for late-stage diversification, which is highly efficient for generating a library of analogues.
Post-synthetic modification of the this compound molecule itself presents another avenue for derivatization. The butoxy group offers a site for potential modification. For example, the terminal methyl group of the butyl chain could be a target for functionalization, or the ether linkage could be cleaved to yield a phenol, which can then be further derivatized. Electrophilic aromatic substitution on the butoxyphenyl ring could also be explored, although the directing effects of the ether and the 1,2-oxazole ring would need to be considered.
Furthermore, if the 1,2-oxazole ring itself contains other functionalizable handles, these can be used for derivatization. For example, if a carboxy group is present at the 4-position, it can be converted to a variety of amides or esters. nih.gov
Chemical Reactivity and Transformation Pathways of 5 4 Butoxyphenyl 1,2 Oxazole
Investigation of Electrophilic Substitution Patterns on the 1,2-Oxazole Ring
The 1,2-oxazole ring is generally considered an electron-deficient system, which typically deactivates it towards electrophilic aromatic substitution. However, substitution can be achieved under specific conditions, often requiring harsh reagents or activation by substituents on the ring. The position of electrophilic attack is directed by the electron distribution within the ring. The C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions.
A common strategy to achieve substitution on the 1,2-oxazole ring involves electrophilic cyclization of precursor molecules. For instance, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophile like iodine monochloride (ICl) to yield 4-iodoisoxazoles in good yields. nih.gov This method allows for the introduction of a handle at the C4 position, which can then be further functionalized.
While direct electrophilic substitution on a pre-formed 5-(4-butoxyphenyl)-1,2-oxazole ring is challenging, the principles of electrophilic reactivity on the isoxazole (B147169) core suggest that any such reaction would preferentially occur at the C4 position. The presence of the 4-butoxyphenyl group at the C5 position may electronically influence the ring, but the inherent reactivity pattern of the 1,2-oxazole nucleus generally favors C4 substitution.
Table 1: Regioselectivity of Electrophilic Substitution on the 1,2-Oxazole Ring
| Position | Relative Reactivity | Directing Influence of Ring Heteroatoms |
| C3 | Low | Electron-deficient due to proximity to oxygen and nitrogen. |
| C4 | High | Most electron-rich carbon, favored site for attack. |
| C5 | Low | Electron-deficient due to proximity to oxygen. |
Nucleophilic Reactivity and Ring-Opening Reactions of the Oxazole (B20620) Core
The 1,2-oxazole ring is susceptible to nucleophilic attack, which can lead to either substitution or, more commonly, ring-opening reactions. The weak N-O bond is the most labile part of the ring and is prone to cleavage under various conditions.
Nucleophilic attack can be initiated by deprotonation at the C3 or C5 positions if they bear acidic protons, followed by reaction with an electrophile. However, a more characteristic reaction of the 1,2-oxazole core is its cleavage by nucleophiles. This can occur through several mechanisms:
Reductive Cleavage: Treatment with reducing agents can cleave the N-O bond, leading to the formation of β-enaminones or other open-chain products. For example, catalytic hydrogenation is a well-known method for the reductive cleavage of the isoxazole ring.
Base-Catalyzed Ring Opening: Strong bases can induce ring-opening by abstracting a proton, leading to the formation of a β-ketonitrile derivative. The specific outcome depends on the substitution pattern of the isoxazole.
For this compound, nucleophilic attack would likely be directed towards the C5 position, influenced by the attached butoxyphenyl group, or could involve cleavage of the N-O bond. The specific products would depend on the nature of the nucleophile and the reaction conditions.
Organometallic Transformations and Cross-Coupling Reactions
Organometallic chemistry provides powerful tools for the functionalization of heterocyclic compounds, including 1,2-oxazoles. Cross-coupling reactions, in particular, have been instrumental in creating complex molecules containing the isoxazole scaffold.
A key strategy involves the introduction of a leaving group, such as a halogen, onto the 1,2-oxazole ring, which can then participate in cross-coupling reactions. As mentioned earlier, 4-iodoisoxazoles can be synthesized via electrophilic cyclization. nih.gov These 4-halo-substituted isoxazoles are versatile intermediates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. nih.gov
These reactions allow for the introduction of a wide range of substituents at the C4 position of the 1,2-oxazole ring, including aryl, alkynyl, and vinyl groups. This approach provides a powerful method for diversifying the structure of this compound by modifying the C4 position.
Table 2: Examples of Cross-Coupling Reactions on a 4-Iodoisoxazole Core
| Reaction | Coupling Partner | Catalyst | Resulting Substituent at C4 |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Alkynyl |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Vinyl |
Oxidative and Reductive Reactivity Profiles
The 1,2-oxazole ring exhibits distinct reactivity towards both oxidation and reduction.
Oxidative Reactions: The 1,2-oxazole ring is relatively stable to oxidation. However, substituents on the ring can be oxidized. For instance, an alkyl group at the C3 or C5 position could be oxidized to a carboxylic acid under strong oxidizing conditions. Oxidative cyclization reactions are also a synthetic route to form related heterocyclic systems. mdpi.com
Reductive Reactions: The N-O bond of the 1,2-oxazole ring is susceptible to reductive cleavage. This is a synthetically useful transformation as it allows for the conversion of isoxazoles into other valuable building blocks. Common methods for reductive ring opening include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel, the N-O bond is cleaved, typically yielding β-enaminones or, upon further reduction, 1,3-aminoalcohols.
Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) can also effect the cleavage of the N-O bond.
Chemical Reduction: Reagents like iron in acetic acid or zinc in acetic acid are also effective for the reductive cleavage of the isoxazole ring.
The specific products of the reduction of this compound would depend on the reducing agent and the reaction conditions employed.
Photochemical and Thermal Rearrangements of 1,2-Oxazole Systems
1,2-Oxazole systems can undergo fascinating rearrangements when subjected to heat or light. These transformations often lead to the formation of other heterocyclic systems.
Photochemical Rearrangements: Upon UV irradiation, isoxazoles can undergo photoisomerization. A common pathway involves the homolytic cleavage of the weak N-O bond to form a diradical intermediate, which can then rearrange. One of the most well-documented photochemical rearrangements of isoxazoles is their conversion to oxazoles. nih.gov This process is believed to proceed through an acyl azirine intermediate. nih.gov More recent studies have also shown that photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines. nih.gov
Thermal Rearrangements: Thermal treatment of isoxazoles, particularly those with specific substitution patterns, can induce rearrangements. For example, 3-acylaminoisoxazoles can undergo a cascade of rearrangements to form oxazoles, potentially involving a 1,2,4-oxadiazole (B8745197) intermediate in what is known as the Boulton-Katritzky rearrangement. nih.gov The specific outcome of thermal reactions is highly dependent on the substituents present on the isoxazole ring.
For this compound, photochemical irradiation could potentially lead to the formation of the corresponding 2-(4-butoxyphenyl)-1,3-oxazole or other rearranged products, depending on the reaction conditions.
Computational Studies and Advanced Structural Analysis of 5 4 Butoxyphenyl 1,2 Oxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
No published research was found that specifically details the quantum chemical calculations, such as Density Functional Theory (DFT) analysis, for 5-(4-Butoxyphenyl)-1,2-oxazole. Therefore, information regarding its electronic structure, frontier molecular orbitals (HOMO-LUMO), and related chemical reactivity descriptors is not available. While DFT studies have been conducted on other isoxazole (B147169) and oxadiazole derivatives to elucidate these properties, the data for the target compound has not been reported. researchgate.netajchem-a.com
Conformational Analysis and Potential Energy Surface Mapping
There are no available studies on the conformational analysis or potential energy surface (PES) mapping for this compound. Such analyses are crucial for understanding the molecule's three-dimensional structure and flexibility, but this specific compound has not been the subject of such published research. Conformational studies have been performed on other, different heterocyclic systems. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
A search of the scientific literature yielded no molecular docking studies involving this compound. Although various oxazole (B20620), isoxazole, and oxadiazole derivatives have been computationally screened against biological targets to predict their binding affinities and interactions, this particular compound does not appear in such reports. nih.govnih.gov
Theoretical Spectroscopy for Predicting Spectroscopic Properties (e.g., vibrational modes, electronic transitions)
No literature could be found detailing the theoretical prediction of spectroscopic properties for this compound. Computational methods are often used to calculate and assign vibrational modes in IR spectra or to predict electronic transitions for UV-Vis spectroscopy, but these calculations have not been published for this compound.
Computational Prediction of Reaction Mechanisms and Transition States
There is no available information from computational studies on the prediction of reaction mechanisms or the characterization of transition states involving this compound.
Structure Activity Relationship Sar Studies for 1,2 Oxazole Derivatives, Emphasizing 5 4 Butoxyphenyl 1,2 Oxazole Analogues
Methodologies for Elucidating SAR in Heterocyclic Compounds
The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, systematically exploring how chemical structure influences biological activity. For heterocyclic compounds like 1,2-oxazoles, a combination of experimental and computational methods is employed to identify key structural features that govern potency and selectivity. nih.gov
Experimental SAR studies involve the strategic synthesis and subsequent biological evaluation of a series of structurally related compounds. nih.gov This process often starts with a "hit" or "lead" compound, from which analogues are designed to probe the effects of modifying specific parts of the molecule. Biological assays are then used to measure the activity of each new compound against a specific target, such as an enzyme or receptor. nih.gov For instance, a series of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives were synthesized and evaluated for in vitro antimicrobial activity to establish which substituents were essential for their effects. tandfonline.com
Computational methodologies are integral to modern SAR and work synergistically with experimental approaches. Techniques like molecular docking simulate the binding of a ligand to the active site of a target protein, providing insights into potential intermolecular interactions. nih.gov In silico docking was used to identify a novel class of RORγt allosteric inverse agonists that featured a trisubstituted isoxazole (B147169) core. rsc.org Furthermore, computational methods can predict the activity of newly designed compounds, as was done for a set of azole derivatives tested against human cytomegalovirus (HCMV), helping to prioritize which compounds to synthesize and test. nih.gov Advanced techniques such as Density Functional Theory (DFT) calculations can be used to analyze how substitutions affect the geometry and electronic properties of the heterocyclic ring, which in turn relates to its reactivity and interaction with biological targets. nih.gov
Influence of Substituent Variation on Molecular Interactions
The substitution pattern on the 1,2-oxazole core is critical for determining its biological recognition and activity. Both aromatic and aliphatic groups play distinct roles in molecular interactions.
Aromatic rings, such as a phenyl group at the C-5 position, can engage in π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The electronic nature of substituents on this aryl ring further modulates these interactions. For example, electron-withdrawing groups can alter the electrostatic potential of the ring, while bulky groups can provide steric hindrance or favorable van der Waals contacts. In a study of 5-aryl-1,2-oxazole derivatives, the presence of a 3,4-dimethoxyphenyl group at the C-5 position was found to be essential for good antimicrobial activity against P. mirabilis. tandfonline.com Similarly, for a series of 4-arylsulfonyl-1,3-oxazoles, different substitutions on the aryl rings led to varied anticancer activities against different cell lines, highlighting the specificity of these interactions. biointerfaceresearch.com
Aliphatic moieties, such as alkyl chains, primarily contribute to hydrophobic interactions. They can occupy lipophilic pockets within a receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The length and branching of these aliphatic chains are critical; a longer or more branched chain can enhance binding affinity if it fits snugly into a corresponding hydrophobic cavity.
The interplay between these moieties is crucial. For instance, in a series of oxadiazole antibiotics, a 5-(1H-indol-5-yl) group (aromatic) and a 3-(4-(4-(trifluoromethyl)phenoxy)phenyl) group (aromatic) were key to its efficacy in a mouse model of MRSA infection. nih.gov
| Moiety Type | Potential Interactions | Example from Research | Reference |
| Aromatic | π-π stacking, Hydrophobic interactions, Hydrogen bonding (if heteroatoms are present) | A 3,4-dimethoxyphenyl group at the C-5 position of 1,2-oxazole was crucial for antimicrobial activity. | tandfonline.com |
| Aromatic | Varied interactions based on substituents | Substitutions on 4-arylsulfonyl-1,3-oxazoles led to specific anticancer activities. | biointerfaceresearch.com |
| Aliphatic | Hydrophobic interactions, Van der Waals forces | The length and nature of alkylthio chains on 1,3,4-oxadiazoles influenced antibacterial activity. | bas.bg |
Specific research detailing the structure-activity relationship of 5-(4-Butoxyphenyl)-1,2-oxazole is not prevalent in the reviewed literature. However, insights can be drawn from studies on closely related analogues and fundamental medicinal chemistry principles.
A study on 5-(4'-methoxyphenyl)-oxazole (MPO) found that the entire structure was essential for its activity against Caenorhabditis elegans, as nineteen synthesized derivatives failed to show similar effects. This suggests a highly specific interaction with its biological target where the methoxyphenyl group plays a critical role.
The 4-butoxyphenyl group in the target compound is an extension of the 4-methoxyphenyl (B3050149) group. The primary difference is the length of the alkoxy chain (butoxy vs. methoxy). This modification has several predictable effects on the molecule's properties:
Enhanced Hydrophobic Interactions: The longer butyl chain can engage in more extensive hydrophobic interactions within a binding pocket. If the target protein possesses a suitably sized hydrophobic channel or sub-pocket, this enhanced interaction could lead to a significant increase in binding affinity and potency compared to the methoxy (B1213986) analogue.
Conformational Flexibility: The four-carbon chain of the butoxy group introduces greater conformational flexibility. This could allow the molecule to adopt a more optimal orientation within the binding site to maximize favorable interactions.
The table below illustrates the calculated effect of increasing the alkyl chain length on the lipophilicity (cLogP) of the phenyl ether moiety, a key factor in modulating biological activity.
| Compound Moiety | Alkoxy Group | cLogP (Calculated) | Potential Impact on SAR |
| 4-Methoxyphenyl | -OCH₃ | ~1.3 | Baseline lipophilicity |
| 4-Ethoxyphenyl | -OCH₂CH₃ | ~1.8 | Moderate increase in lipophilicity |
| 4-Propoxyphenyl | -OCH₂CH₂CH₃ | ~2.3 | Significant increase in lipophilicity |
| 4-Butoxyphenyl | -O(CH₂)₃CH₃ | ~2.8 | High lipophilicity, enhanced hydrophobic binding |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational strategy used in lead optimization to identify and design new molecules with desired biological activity. nih.govmdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific target receptor. mdpi.com
The process begins by analyzing a set of active molecules to identify their common structural features. For instance, a pharmacophore model for HDAC2 inhibitors was generated that consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic center. nih.gov This model serves as a 3D query to screen large virtual databases of compounds, searching for novel molecules that match the pharmacophore's spatial and chemical requirements. nih.gov This approach was successfully used to identify a novel class of RORγt allosteric inverse agonists featuring a trisubstituted isoxazole core from an in silico search. rsc.org
Once a pharmacophore model is validated, it guides lead optimization in several ways:
Scaffold Hopping: It can identify new core structures (scaffolds) that hold the pharmacophoric features in the correct orientation, leading to the discovery of entirely new chemical classes of active compounds.
Virtual Screening: Screening large compound libraries to find new hits for biological testing, thereby reducing the time and cost associated with random high-throughput screening. nih.govnih.gov
De Novo Design: Guiding the design of novel molecules by placing the required functional groups onto a new molecular framework.
This strategy allows medicinal chemists to rationally design derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. The fundamental goal is to develop a predictive model that can estimate the activity of unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.gov
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is typically divided into a training set for model generation and a test set for external validation. nih.gov
Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the chemical structure, including physicochemical properties (e.g., lipophilicity - logP), electronic properties (e.g., Hammett constants, dipole moment), steric properties (e.g., molar refractivity, STERIMOL parameters), and topological indices. nih.govresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the biological activity. nih.govresearchgate.net Principal Component Analysis (PCA) is often used first to reduce the dimensionality of the data and handle collinearity among descriptors. nih.gov
Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are used, along with external validation using the test set of compounds not included in model development. nih.gov
A QSAR study on anti-HIV imidazole (B134444) derivatives revealed that cytotoxicity was influenced by factors such as the lipophilicity of meta substituents and the electronic properties of para substituents on the phenyl rings. nih.gov Similarly, a QSAR analysis of benzimidazole (B57391) derivatives found that lipophilicity (logP), dipole moment, and surface area were key descriptors governing their antifungal activity. researchgate.net These models provide valuable quantitative insights into the structural requirements for activity.
| Descriptor Type | Description | Example Descriptor | Potential Influence on Activity | Reference |
| Hydrophobic | Describes the lipophilicity or water-solubility of a molecule. | logP, π (pi constant) | Affects membrane permeability and binding to hydrophobic pockets. | nih.govresearchgate.net |
| Electronic | Quantifies the electron distribution in a molecule. | Hammett sigma (σ), Dipole Moment (DM) | Influences electrostatic interactions and reactivity. | nih.govresearchgate.net |
| Steric | Describes the size and shape of the molecule or its substituents. | Molar Refractivity (MR), STERIMOL parameters | Determines the steric fit within a receptor's binding site. | nih.gov |
| Topological | Numerical indices derived from the 2D graph representation of the molecule. | Connectivity indices, Shape indices | Encodes information about molecular size, shape, and branching. |
Future Perspectives and Research Directions for 5 4 Butoxyphenyl 1,2 Oxazole
Advancements in Green Chemistry Approaches for Oxazole (B20620) Synthesis
The synthesis of oxazole and isoxazole (B147169) derivatives is a well-established area of organic chemistry. However, there is a continuous drive towards developing more environmentally benign and efficient synthetic methods. Future research into the synthesis of 5-(4-Butoxyphenyl)-1,2-oxazole would likely focus on green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous reagents.
One promising green approach is the use of aqueous media for the synthesis of isoxazole derivatives, which is less expensive and more environmentally friendly than traditional organic solvents. mdpi.com For instance, a clean and efficient synthesis of various isoxazole derivatives has been achieved in aqueous media. mdpi.com Another avenue involves microwave-assisted synthesis. Microwave irradiation has been shown to accelerate the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), often leading to higher yields in shorter reaction times. researchgate.net Additionally, the use of catalysts such as PTSA-ZnCl2 offers a mild and efficient route to 3,5-disubstituted-1,2,4-oxadiazoles, a related class of compounds, from amidoximes and nitriles. organic-chemistry.org
Future synthetic strategies for This compound could explore one-pot reactions that combine multiple synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage. The development of a synthetic route starting from readily available and renewable starting materials would also be a key focus of green chemistry approaches.
Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro)
The oxazole and isoxazole scaffolds are present in a wide array of biologically active compounds, suggesting that This compound could be a candidate for various in vitro biological investigations. researchgate.net Derivatives of 1,2-oxazole are known to be biologically active, with some acting as neuroactive compounds. nih.gov For instance, 5-(4'-Methoxyphenyl)-oxazole has been identified as an inhibitor of the hatch and growth of Caenorhabditis elegans. nih.gov
Future in vitro studies on This compound could explore its potential as an anticancer agent. Numerous oxazole derivatives have demonstrated anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. mdpi.combiointerfaceresearch.com For example, new oxazolo[5,4-d]pyrimidines have been designed and synthesized as potential anticancer agents, with some showing inhibitory activity against VEGFR-2. mdpi.com The mechanism of action could be investigated through assays that measure effects on cell proliferation, apoptosis, and specific signaling pathways.
Furthermore, given that many oxadiazole derivatives exhibit antioxidant and enzyme inhibitory properties, This compound could be screened for similar activities. nih.gov For example, a study on 5-(4-hydroxyphenyl)-2-(N-phenyl amino)-1,3,4-oxadiazole revealed significant antioxidant and glucosidase inhibitory effects. nih.gov The anti-inflammatory potential is another area worth exploring, as some N-aryl-5-aryloxazol-2-amine derivatives have been identified as inhibitors of 5-lipoxygenase, a key enzyme in inflammatory pathways. koreascience.kr
Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate drug discovery and materials science. These computational tools can be employed to predict the properties of novel compounds, design new molecules with desired activities, and optimize synthetic routes.
For This compound , ML models could be used to predict its physicochemical properties, pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential biological activities. researchgate.netnih.gov For instance, quantitative structure-activity relationship (QSAR) models have been successfully developed for isoxazole derivatives to predict their efficacy as tubulin inhibitors. researchgate.nettandfonline.com Such models could be trained on existing data for related oxazole and isoxazole compounds to predict the potential of This compound as an anticancer agent.
Potential Utility in Non-Biological Applications (e.g., Materials Science, Agrochemicals, Corrosion Inhibition)
Beyond its potential biological applications, the chemical structure of This compound suggests it could have utility in various non-biological fields.
Materials Science: Oxadiazole derivatives are known for their thermal and chemical stability and are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals. researchgate.net The rigid aromatic structure of This compound could make it a candidate for investigation in these areas.
Agrochemicals: The oxadiazole and isoxazole moieties are found in a number of commercially successful herbicides and insecticides. researchgate.netnih.gov The development of new and effective plant growth regulators is an ongoing area of research, and derivatives of oxazole and oxazolopyrimidine have shown promise in improving the growth of crops like oilseed rape. nih.gov Therefore, This compound could be screened for potential herbicidal, insecticidal, or plant growth-regulating properties.
Corrosion Inhibition: Oxazole derivatives have been identified as effective corrosion inhibitors for steel in acidic environments. koreascience.krresearchgate.net These compounds can adsorb onto the metal surface, forming a protective film that prevents corrosion. researchgate.net The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring in This compound makes it a promising candidate for investigation as a corrosion inhibitor for various metals and alloys.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-Butoxyphenyl)-1,2-oxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via van Leusen's oxazole synthesis , which involves reacting an aldehyde precursor (e.g., 4-butoxybenzaldehyde) with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction, purification involves extraction with methyl tert-butyl ether and drying over anhydrous sodium sulfate . Yield optimization may require adjusting stoichiometry, solvent polarity, or reflux duration.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions. For example, coupling constants (e.g., ) and - interactions in labeled compounds can confirm oxazole ring regiochemistry .
- HPLC/GC-MS : Validate purity (>95%) and detect residual solvents or byproducts.
Q. What solvent systems and purification techniques are effective for isolating this compound?
- Methodological Answer :
- Solvent Selection : Methanol is commonly used for reflux due to its polarity and boiling point. Post-reaction, methyl tert-butyl ether is effective for liquid-liquid extraction .
- Crystallization : Slow evaporation of ethanol or ethyl acetate solutions yields X-ray-quality crystals .
Advanced Research Questions
Q. How can halogen bonding interactions of this compound with perfluorinated iodobenzenes be experimentally analyzed?
- Methodological Answer : Cocrystallize the oxazole with halogen donors (e.g., 1,4-diiodotetrafluorobenzene). Use single-crystal X-ray diffraction to determine bond lengths and angles (e.g., Br/I⋯N distances). Complement with molecular electrostatic potential (MEP) calculations to rank acceptor sites and predict interaction strengths .
Q. What computational strategies predict the reactivity and electronic properties of this compound derivatives?
- Methodological Answer :
- DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
- Molecular Dynamics (MD) Simulations : Model solvation effects or binding affinities for biological targets (e.g., enzymes) .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?
- Methodological Answer :
- Pharmacophore Modification : Introduce substituents (e.g., nitro, methoxy) at the phenyl or oxazole ring to enhance bioactivity. For example, 5-(4-methoxyphenyl)oxazole derivatives show antifungal activity against C. elegans .
- In Vitro Assays : Test derivatives using broth microdilution (CLSI M27-A3) for antimicrobial activity or MTT assays for cytotoxicity .
Q. What challenges arise in achieving regioselective functionalization of the 1,2-oxazole ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directed ortho-metalation or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to target specific positions. Validate outcomes via -labeled NMR to track substitution patterns .
Q. How can X-ray crystallography resolve crystal packing and intermolecular interactions in this compound cocrystals?
- Methodological Answer : Analyze weak hydrogen bonds (e.g., C–H⋯N) and π-stacking interactions using software like Mercury. Refine structures with SHELXL, applying riding models for H-atoms and anisotropic displacement parameters for heavy atoms .
Methodological Notes
- Data Contradictions : and highlight divergent approaches to oxazole synthesis (van Leusen vs. regioselective labeling), emphasizing context-dependent methodology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
